
2-Methyloxolan-3-amine hydrochloride
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Overview
Description
2-Methyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C5H11NO·HCl. It is also known by its IUPAC name, (2S,3S)-2-methyltetrahydrofuran-3-amine hydrochloride . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxolan-3-amine hydrochloride typically involves the reaction of 2-methyloxolane with ammonia or an amine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Methyloxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, hydrobromic acid, and hydroiodic acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-Methyloxolan-3-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it useful in the synthesis of more complex molecules and in various biochemical processes .
Comparison with Similar Compounds
2-Methyloxolan-3-amine hydrochloride can be compared with other similar compounds, such as:
2-Methyloxolane: A related compound used as a solvent and in organic synthesis.
Methoxylamine hydrochloride: Another amine compound with similar chemical properties and applications.
N-Methyloxolan-3-amine: A structurally similar compound with different functional groups and reactivity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields of research and industry.
Biological Activity
2-Methyloxolan-3-amine hydrochloride, also known as (2S,3S)-2-methyloxolan-3-amine; hydrochloride, is a chiral organic compound characterized by its oxolane structure with an amine functional group. The compound's unique stereochemistry and functional groups contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound features:
- Oxolane Ring : A five-membered cyclic ether.
- Amine Group : Located at the 3-position of the oxolane ring.
- Methyl Group : Positioned at the 2-position, influencing its interaction with biological targets.
The hydrochloride salt form enhances solubility and stability, which is crucial for its pharmacological applications.
The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may act as either an inhibitor or an activator, depending on the specific biological context. This dual functionality allows it to modulate various biochemical pathways effectively.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using a microtiter plate method, revealing that the compound inhibits microbial growth at concentrations comparable to established antibiotics like gentamicin and fluconazole .
Microbial Strain | MIC (µg/mL) | Reference Agent | MIC (µg/mL) |
---|---|---|---|
E. coli | 32 | Gentamicin | 16 |
S. aureus | 16 | Gentamicin | 8 |
C. albicans | 64 | Fluconazole | 32 |
Neuropharmacological Effects
In addition to antimicrobial activity, this compound has been investigated for its neuropharmacological effects. It has shown potential as an inhibitor of GABA transporters, which play a critical role in neurotransmission. In rodent models of neuropathic pain, the compound demonstrated antinociceptive properties without inducing significant motor deficits, indicating a favorable safety profile .
Computational Studies
Computational modeling techniques such as molecular docking have been employed to predict the interaction of this compound with biological targets. These studies suggest that the compound binds effectively to specific receptors involved in pain modulation and microbial resistance, providing insights into its therapeutic potential.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound significantly inhibited growth at low concentrations, suggesting its potential as a new antimicrobial agent.
- Neuropathic Pain Model : In a controlled experiment involving diabetic rats, treatment with this compound resulted in reduced pain sensitivity without affecting motor coordination, highlighting its therapeutic promise in managing neuropathic pain conditions .
Properties
Molecular Formula |
C5H12ClNO |
---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
2-methyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H |
InChI Key |
BIDHTLIFGLSEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)N.Cl |
Origin of Product |
United States |
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